molecular formula C11H11ClFN3S B5342465 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole

3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole

Cat. No. B5342465
M. Wt: 271.74 g/mol
InChI Key: VAJKANLMYPHDCQ-UHFFFAOYSA-N
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Description

3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of triazole compounds and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole is not completely understood. However, it has been proposed that the compound acts by inhibiting the activity of enzymes involved in various metabolic pathways. It has been reported to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. Additionally, it has been reported to inhibit the activity of various enzymes involved in metabolic pathways, leading to altered metabolism of drugs and other compounds. Furthermore, it has been shown to have an effect on the immune system, leading to altered immune responses.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole in lab experiments are its potent antimicrobial, antifungal, and antitumor properties. It has been reported to have a broad spectrum of activity against different strains of microorganisms and cancer cells. Additionally, it has been shown to have a high selectivity index, which means that it has a low toxicity towards normal cells. The limitations of using this compound in lab experiments are its limited solubility in water and its potential interactions with other compounds and enzymes.

Future Directions

There are numerous future directions for the study of 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole. One potential direction is to study its mechanism of action in more detail to understand how it inhibits the activity of enzymes involved in various metabolic pathways. Additionally, it could be studied for its potential applications in other fields, such as agriculture and food preservation. Furthermore, its potential use in combination therapy for cancer treatment could be explored. Finally, the development of more efficient synthesis methods for this compound could be investigated to improve its availability for scientific research.

Synthesis Methods

The synthesis method of 3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiosemicarbazide in the presence of a base. The resulting product is then reacted with 4,5-dimethyl-1,2,4-triazole-3-thiol to obtain the final product. This synthesis method has been optimized to obtain high yields of the compound and has been reported in various scientific publications.

Scientific Research Applications

3-[(2-chloro-6-fluorobenzyl)thio]-4,5-dimethyl-4H-1,2,4-triazole has shown potential applications in various scientific research fields. It has been extensively studied for its antimicrobial, antifungal, and antitumor properties. The compound has shown promising results in inhibiting the growth of various microorganisms and has been tested against different strains of bacteria and fungi. Additionally, it has demonstrated antitumor activity against various cancer cell lines and has been reported to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dimethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN3S/c1-7-14-15-11(16(7)2)17-6-8-9(12)4-3-5-10(8)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJKANLMYPHDCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)SCC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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